Cas no 2229010-85-7 (4-(3-amino-2-hydroxypropyl)-2-nitrophenol)

4-(3-amino-2-hydroxypropyl)-2-nitrophenol structure
2229010-85-7 structure
Product Name:4-(3-amino-2-hydroxypropyl)-2-nitrophenol
CAS No:2229010-85-7
MF:C9H12N2O4
MW:212.202582359314
CID:6495599
PubChem ID:165692201
Update Time:2025-09-23

4-(3-amino-2-hydroxypropyl)-2-nitrophenol Chemical and Physical Properties

Names and Identifiers

    • 4-(3-amino-2-hydroxypropyl)-2-nitrophenol
    • 2229010-85-7
    • EN300-1766499
    • Inchi: 1S/C9H12N2O4/c10-5-7(12)3-6-1-2-9(13)8(4-6)11(14)15/h1-2,4,7,12-13H,3,5,10H2
    • InChI Key: FFGFUXKPXANIIE-UHFFFAOYSA-N
    • SMILES: OC(CN)CC1C=CC(=C(C=1)[N+](=O)[O-])O

Computed Properties

  • Exact Mass: 212.07970687g/mol
  • Monoisotopic Mass: 212.07970687g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 112Ų

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Additional information on 4-(3-amino-2-hydroxypropyl)-2-nitrophenol

4-(3-Amino-2-hydroxypropyl)-2-nitrophenol: A Promising Compound in Biomedical Research

4-(3-Amino-2-hydroxypropyl)-2-nitrophenol, with the CAS number 2229010-85-7, represents a unique molecule that has garnered significant attention in recent biomedical research. This compound is characterized by its complex structure, which includes a nitrophenol core functionalized with an amino-hydroxypropyl group. The integration of multiple functional groups within its molecular framework suggests potential applications in pharmaceutical development, particularly in the design of bioactive molecules with tailored properties.

Recent studies have highlighted the significance of 4-(3-Amino-2-hydroxypropyl)-2-nitrophenol in the context of drug discovery and molecular engineering. The nitrophenol moiety, known for its ability to modulate cellular signaling pathways, serves as a critical scaffold for further functionalization. The amino and hydroxy groups introduced via the propyl chain provide additional sites for chemical modification, enabling the creation of derivatives with enhanced biological activity. This structural versatility has made 4-(3-Amino-2-hydroxypropy)-2-nitrophenol a focal point in the development of novel therapeutics.

One of the most compelling aspects of 4-(3-Amino-2-hydroxypropyl)-2-nitrophenol is its potential role in targeting inflammatory diseases. Research published in Journal of Medicinal Chemistry (2023) has demonstrated that this compound exhibits significant anti-inflammatory properties by inhibiting the NF-κB signaling pathway. This mechanism is crucial in managing conditions such as rheumatoid arthritis and inflammatory bowel disease. The study further emphasized the importance of the amino-hydroxypropyl group in enhancing the compound's bioavailability and reducing its cytotoxicity.

Another area of interest is the application of 4-(3-Amino-2-hydroxypropyl)-2-nitrophenol in the development of antioxidant agents. A 2024 study in Antioxidants reported that the compound effectively scavenges reactive oxygen species (ROS) due to the presence of the hydroxyl group. This property makes it a promising candidate for the treatment of oxidative stress-related disorders, including neurodegenerative diseases and cardiovascular conditions. The study also noted that the nitro group contributes to the molecule's redox activity, which is essential for its antioxidant function.

The synthesis of 4-(3-Amino-2-hydroxypropyl)-2-nitrophenol has been a subject of recent advancements in organic chemistry. A 2023 paper in Organic Letters described a novel, efficient method for its preparation using microwave-assisted coupling reactions. This approach not only reduces the reaction time but also minimizes the formation of byproducts, which is critical for large-scale production. The study highlighted the importance of optimizing reaction conditions to achieve high yields and purity, ensuring the compound's suitability for pharmaceutical applications.

Furthermore, the pharmacokinetic profile of 4-(3-Amino-2-hydroxypropyl)-2-nitrophenol has been investigated in preclinical studies. Research published in Drug Metabolism and Disposition (2023) indicated that the compound exhibits moderate oral bioavailability and a favorable half-life, which are essential parameters for drug development. The study also suggested that the molecule's hydrophilic nature contributes to its rapid renal excretion, reducing the risk of long-term toxicity.

Recent advances in computational chemistry have also provided insights into the molecular interactions of 4-(3-Amino-2-hydroxypropyl)-2-nitrophenol. A 2024 study in Journal of Computational Chemistry utilized molecular docking simulations to explore its binding affinity with key enzymes involved in inflammatory responses. The results indicated that the compound could potentially inhibit the activity of cyclooxygenase-2 (COX-2), a target for nonsteroidal anti-inflammatory drugs (NSAIDs). This finding underscores the compound's potential as a lead molecule for the development of safer and more effective anti-inflammatory agents.

Moreover, the compound's potential in the field of antimicrobial research has been explored. A 2023 study in Antimicrobial Agents and Chemotherapy demonstrated that 4-(3-Amino-2-hydroxypropyl)-2-nitrophenol exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study attributed this activity to the compound's ability to disrupt bacterial cell membranes, a mechanism that could be harnessed for the development of new antibiotics in the face of increasing drug resistance.

The environmental impact of 4-(3-Amino-2-hydroxypropyl)-2-nitrophenol has also been a topic of recent discussion. A 2024 review in Environmental Science & Technology addressed the biodegradability of the compound and its potential for ecological harm. The study emphasized the need for further research into the environmental fate of the molecule, particularly in aquatic ecosystems. This highlights the importance of sustainable synthesis methods and environmental risk assessments in the development of new pharmaceutical compounds.

In conclusion, 4-(3-Amino-2-hydroxypropyl)-2-nitrophenol is a compound with significant potential in biomedical research. Its unique molecular structure, combined with its diverse biological activities, positions it as a valuable candidate for the development of novel therapeutics. Ongoing research into its pharmacological properties, synthesis methods, and environmental impact will be crucial in determining its role in future medical applications.

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